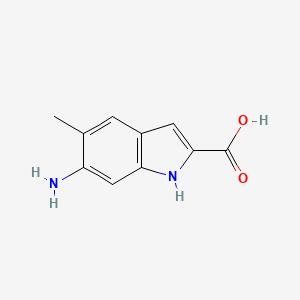
Amino Formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Amino formate can be synthesized through the reaction of isocyanic acid (HNCO) with water (H2O) in the presence of hydrochloric acid (HCl) as a catalyst. This reaction occurs at low temperatures, around 20 K, and results in the formation of this compound . Another method involves the reaction of formic acid with ammonia under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic reaction of formic acid with ammonia. The reaction is carried out in a reactor where formic acid and ammonia are mixed in the presence of a catalyst, such as a metal oxide, at elevated temperatures and pressures. The resulting this compound is then purified through distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions: Amino formate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to formamide (HCONH2) in the presence of oxidizing agents.
Reduction: It can be reduced to formic acid and ammonia under reducing conditions.
Substitution: this compound can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed:
Oxidation: Formamide (HCONH2).
Reduction: Formic acid (HCOOH) and ammonia (NH3).
Substitution: Various substituted formates depending on the reagents used.
Aplicaciones Científicas De Investigación
Amino formate has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential role in amino acid metabolism and protein synthesis.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
Amino formate can be compared with other similar compounds, such as:
Formic Acid (HCOOH): A simple carboxylic acid with a formyl group.
Formamide (HCONH2): A derivative of formic acid with an amide group.
Methyl Formate (HCOOCH3): An ester of formic acid and methanol.
Uniqueness: this compound is unique due to the presence of both an amino group and a formate group, which allows it to participate in a wide range of chemical reactions. Its ability to act as a donor of formyl groups makes it valuable in organic synthesis and biochemical processes.
Comparación Con Compuestos Similares
- Formic Acid (HCOOH)
- Formamide (HCONH2)
- Methyl Formate (HCOOCH3)
Propiedades
Fórmula molecular |
CH3NO2 |
|---|---|
Peso molecular |
61.040 g/mol |
Nombre IUPAC |
amino formate |
InChI |
InChI=1S/CH3NO2/c2-4-1-3/h1H,2H2 |
Clave InChI |
RQGNEYFWHWFECS-UHFFFAOYSA-N |
SMILES canónico |
C(=O)ON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N'-hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B12432748.png)
![3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12432749.png)


![6-Chloro-8-thia-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-12-amine](/img/structure/B12432768.png)
![Amino[2-(2-sulfanylacetamido)acetamido]acetic acid](/img/structure/B12432776.png)
![[3-Methyl-1-(triphenylmethyl)aziridin-2-yl]methanol](/img/structure/B12432777.png)


![(3S,4R)-3-[(3,4-dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol](/img/structure/B12432788.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12432795.png)
![15-(6-Hydroxy-6-methylhept-3-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12432801.png)
![(1R,8R)-8-(hydroxymethyl)-2,6,6-trimethyltricyclo[5.3.1.01,5]undecan-8-ol](/img/structure/B12432806.png)
